molecular formula C11H12O B14333264 2-Methyl-4-phenylbuta-2,3-dien-1-ol CAS No. 106726-94-7

2-Methyl-4-phenylbuta-2,3-dien-1-ol

Cat. No.: B14333264
CAS No.: 106726-94-7
M. Wt: 160.21 g/mol
InChI Key: SFZCBTJPIKJOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenylbuta-2,3-dien-1-ol is a substituted allene alcohol characterized by a conjugated diene system (C2–C3), a hydroxyl group at C1, a methyl substituent at C2, and a phenyl group at C4. Its molecular formula is C₁₁H₁₂O, with an average molecular weight of 160.21 g/mol.

The base structure’s reactivity is influenced by the electron-rich allene system and steric effects from the methyl and phenyl groups.

Properties

CAS No.

106726-94-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,8,12H,9H2,1H3

InChI Key

SFZCBTJPIKJOOM-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC1=CC=CC=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylbuta-2,3-dien-1-ol typically involves the reaction of phenylmagnesium bromide with 2-methyl-3-butyn-2-ol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylbuta-2,3-dien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-phenylbuta-2,3-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antifungal properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylbuta-2,3-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes and molecular

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents ChemSpider ID (if available)
2-Methyl-4-phenylbuta-2,3-dien-1-ol C₁₁H₁₂O 160.21 C2: Methyl; C4: Phenyl Not provided
4-Phenylbuta-2,3-dien-1-ol C₁₀H₁₀O 146.19 C4: Phenyl 9369483
1-(4-Chlorophenyl)-2-phenylbuta-2,3-dien-1-ol C₁₆H₁₃ClO 256.73 C1: 4-Chlorophenyl; C2: Phenyl Not provided
1-(Furan-2-yl)-2-(triisopropylsilyl)buta-2,3-dien-1-ol (3j) C₁₈H₃₀O₂Si 318.52 C1: Furan-2-yl; C2: Triisopropylsilyl Not provided

Key Observations :

  • Bulky substituents (e.g., triisopropylsilyl in 3j) significantly elevate molecular weight and lipophilicity .

Key Observations :

  • The target compound’s synthesis likely involves specialized steps (e.g., phosphorylation), contrasting with scalable methods like CuI/THF for simpler allene alcohols .
  • High yields (94–95%) for silylated analogs (e.g., 3j) suggest efficient protection strategies for sensitive allene systems .

Spectroscopic Properties

Compound Name NMR Highlights IR Peaks (cm⁻¹) MS Data
This compound Expected: δ 1.8–2.0 (C2-CH₃), δ 5.5–6.5 (allene protons) ~1950 (C=C=C stretch) Not available
4-Phenylbuta-2,3-dien-1-ol δ 4.3–4.5 (-OH), δ 5.6–6.2 (allene) 1950–2100 (allene) [M-H₂O + H]⁺: Calc. 129.08
1-(4-Chlorophenyl)-2-phenylbuta-2,3-dien-1-ol δ 7.2–7.4 (aromatic), δ 5.8–6.3 (allene) Not reported HRMS: [M-H₂O + H]⁺ = 171.1160
3j (Triisopropylsilyl derivative) δ 0.9–1.1 (Si-CH(CH₃)₂), δ 6.3–6.8 (furan) Si-C ~1250 Not reported

Key Observations :

  • The methyl group in the target compound would deshield adjacent protons, distinguishing its NMR from 4-Phenylbuta-2,3-dien-1-ol.
  • Silylated analogs show distinct Si-CH signals in NMR and Si-C stretches in IR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.